- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433
Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)
90562-35-9 structure
Product Name:7-Chloro-1,2,3,4-tetrahydroquinoline
Numéro CAS:90562-35-9
Le MF:C9H10ClN
Mégawatts:167.635401248932
MDL:MFCD08544268
CID:1026917
PubChem ID:13047366
Update Time:2025-05-26
7-Chloro-1,2,3,4-tetrahydroquinoline Propriétés chimiques et physiques
Nom et identifiant
-
- 7-chloro-1,2,3,4-tetrahydro-Quinoline
- 7-chloro-1,2,3,4-tetrahydroquinoline
- Quinoline, 7-chloro-1,2,3,4-tetrahydro-
- WVEIRFXVLXAKLS-UHFFFAOYSA-N
- 5077AC
- VT1294
- MB06330
- FCH1152675
- AX8211758
- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
- AKOS016006017
- AS-54755
- MFCD08544268
- SY118852
- SCHEMBL3873031
- DA-01269
- CS-0040537
- DTXSID10516324
- 90562-35-9
- EN300-175050
- 7-Chloro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD08544268
- Piscine à noyau: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
- La clé Inchi: WVEIRFXVLXAKLS-UHFFFAOYSA-N
- Sourire: ClC1C=C2NCCCC2=CC=1
Propriétés calculées
- Qualité précise: 167.0501770g/mol
- Masse isotopique unique: 167.0501770g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 138
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 12
7-Chloro-1,2,3,4-tetrahydroquinoline Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Keep in dark place,Sealed in dry,Room Temperature
7-Chloro-1,2,3,4-tetrahydroquinoline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95+% | 1g |
¥901.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95+% | 250mg |
605CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-100mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95+% | 100mg |
308CNY | 2021-05-07 | |
| Fluorochem | 231154-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
£66.00 | 2022-02-28 | |
| Fluorochem | 231154-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 1g |
£131.00 | 2022-02-28 | |
| Fluorochem | 231154-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 5g |
£377.00 | 2022-02-28 | |
| Fluorochem | 231154-10g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 10g |
£594.00 | 2022-02-28 | |
| Ambeed | A305343-100mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 100mg |
$16.0 | 2025-04-15 | |
| Ambeed | A305343-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
$24.0 | 2025-04-15 | |
| Ambeed | A305343-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 1g |
$41.0 | 2025-04-15 |
7-Chloro-1,2,3,4-tetrahydroquinoline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C
Référence
- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditions, Tetrahedron Letters, 2017, 58(36), 3571-3573
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Référence
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism, Journal of the American Chemical Society, 2018, 140(12), 4417-4429
Méthode de production 4
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ; rt; 30 min, reflux
1.2 Solvents: Methanol ; rt; 30 min, reflux
Référence
- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists, European Journal of Medicinal Chemistry, 2021, 211,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C
Référence
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
Référence
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747
Méthode de production 7
Conditions de réaction
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C
Référence
- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
Référence
- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220
Méthode de production 9
Conditions de réaction
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
Référence
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C
Référence
- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of Quinolines, ACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
Référence
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446
Méthode de production 12
Conditions de réaction
1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C
Référence
- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane, Organic Chemistry Frontiers, 2021, 8(18), 5002-5007
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Référence
- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic amines, Organic Chemistry Frontiers, 2020, 7(2), 425-429
Méthode de production 14
Conditions de réaction
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Référence
- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridine, Polyhedron, 1983, 2(7), 595-602
7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials
- 7-Chloro-3,4-dihydroquinolin-2(1H)-one
- 4,7-Dichloroquinoline
- 7-Chloroquinoline
- (2-Amino-4-chlorophenyl)methanol
- Benzenepropanol, 2-amino-4-chloro-
7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products
7-Chloro-1,2,3,4-tetrahydroquinoline Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline
Numéro de commande:A922425
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 14:32
Prix ($):212.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline
Numéro de commande:sfd18406
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:38
Prix ($):discuss personally
Courriel:sales2@senfeida.com
7-Chloro-1,2,3,4-tetrahydroquinoline Littérature connexe
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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